Cas no 473-27-8 (4-(Trifluoromethylsulphonyl)aniline)

4-(Trifluoromethylsulphonyl)aniline 化学的及び物理的性質
名前と識別子
-
- 4-((Trifluoromethyl)sulfonyl)aniline
- 4-(TRIFLUOROMETHYLSULFONYL)ANILINE
- 4-Aminophenyl Trifluoromethyl Sulphone
- 4-AMINOPHENYL TRIFLUOROMETHYL SULPHONE, TECH
- Benzenamine,4-[(trifluoromethyl)sulfonyl]-
- 4-(Trifluoromethylsulphonyl)aniline, tech
- 4-Aminophenyl trifluoromethyl sulfone
- 4-Trifluormethansulfonyl-anilin
- 4-trifluoromethanesulfonyl-aniline
- 4-trifluoromethanesulfonylphenylamine
- 4-(Trifluoromethylsulphonyl)aniline
- p-(Trifluoromethylsulfonyl)aniline
- A827185
- HMS1473E16
- FT-0617594
- 4-(Trifluoromethylsulfonyl)aniline, 95%
- F0345-0177
- AKOS001288399
- ChemDiv3_000104
- SR-01000390069-1
- CS-0198646
- p-trifluoromethylsulfonylaniline
- 4-(trifluoromethanesulfonyl)aniline
- 4-[(trifluoromethyl)sulfonyl]aniline
- Z223639878
- IDI1_019422
- 473-27-8
- 4-trifluoromethylsulfonylaniline
- 4-(trifluoromethylsulfonyl)-aniline
- EU-0033573
- MFCD00182685
- FT-0602603
- {4-[(trifluoromethyl)sulfonyl]phenyl}amine
- SCHEMBL479304
- 4-trifluoromethanesulfonyl-phenylamine
- 4-(trifluoromethylsulfonyl)benzenamine
- PS-7777
- 4-[(Trifluoromethyl)sulfonyl]phenylamine
- EN300-38966
- NCGC00180467-01
- 4-Triflylaniline
- BRD-K92192552-001-01-9
- 4-trifluoromethanesulfonyl aniline
- 4-trifluoromethylsulfonyl-phenylamine
- SY129310
- 4-trifluoromethylsulphonylaniline
- DTXSID20197087
- 4-[(Trifluoromethyl)sulfonyl]phenylamine #
- SR-01000390069
- 4-trifluoromethanesulfonylaniline
- 4-[(Trifluoromethyl)sulphonyl]aniline
- DB-051441
- aniline, 4-trifluoromethylsulphonyl-
- AE-848/30742043
-
- MDL: MFCD00182685
- インチ: InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4H,11H2
- InChIKey: GNVFCXUZQGCXPB-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)S(=O)(=O)C(F)(F)F)N
計算された属性
- せいみつぶんしりょう: 225.00700
- どういたいしつりょう: 225.007
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 68.5A^2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.502
- ゆうかいてん: 96 °C (lit.)
- ふってん: 317.8℃ at 760 mmHg
- フラッシュポイント: 146°C
- 屈折率: 1.501
- PSA: 68.54000
- LogP: 3.22430
- ようかいせい: 使用できません
4-(Trifluoromethylsulphonyl)aniline セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- リスク用語:R36/37/38
4-(Trifluoromethylsulphonyl)aniline 税関データ
- 税関コード:2921420090
- 税関データ:
中国税関コード:
2921420090概要:
2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-(Trifluoromethylsulphonyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269316-1g |
4-((Trifluoromethyl)sulfonyl)aniline |
473-27-8 | 98% | 1g |
¥958.00 | 2024-05-12 | |
ChemScence | CS-0198646-1g |
4-((Trifluoromethyl)sulfonyl)aniline |
473-27-8 | 98.98% | 1g |
$95.0 | 2022-04-27 | |
abcr | AB126837-5 g |
4-(Trifluoromethylsulfonyl)aniline, 98%; . |
473-27-8 | 98% | 5 g |
€319.00 | 2023-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269316-250mg |
4-((Trifluoromethyl)sulfonyl)aniline |
473-27-8 | 98% | 250mg |
¥444.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269316-5g |
4-((Trifluoromethyl)sulfonyl)aniline |
473-27-8 | 98% | 5g |
¥3835.00 | 2024-05-12 | |
Enamine | EN300-38966-1.0g |
4-trifluoromethanesulfonylaniline |
473-27-8 | 95% | 1.0g |
$35.0 | 2023-04-20 | |
Enamine | EN300-38966-5.0g |
4-trifluoromethanesulfonylaniline |
473-27-8 | 95% | 5.0g |
$138.0 | 2023-04-20 | |
Life Chemicals | F0345-0177-0.5g |
4-(Trifluoromethylsulphonyl)aniline |
473-27-8 | 95%+ | 0.5g |
$49.0 | 2023-09-07 | |
Enamine | EN300-38966-0.25g |
4-trifluoromethanesulfonylaniline |
473-27-8 | 95% | 0.25g |
$19.0 | 2023-04-20 | |
Life Chemicals | F0345-0177-0.25g |
4-(Trifluoromethylsulphonyl)aniline |
473-27-8 | 95%+ | 0.25g |
$46.0 | 2023-09-07 |
4-(Trifluoromethylsulphonyl)aniline 関連文献
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1. Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimersJae Joon Kim,Kazumasa Funabiki,Hiroshige Muramatsu,Katsuyoshi Shibata,Sung Hoon Kim,Hisayoshi Shiozaki,Horst Hartmann,Masaki Matsui J. Chem. Soc. Perkin Trans. 2 2001 379
-
Jae Joon Kim,Kazumasa Funabiki,Hiroshige Muramatsu,Katsuyoshi Shibata,Sung Hoon Kim,Hisayoshi Shiozaki,Horst Hartmann,Masaki Matsui (dialkylamino)thiazole dimers. Jae Joon Kim Kazumasa Funabiki Hiroshige Muramatsu Katsuyoshi Shibata Sung Hoon Kim Hisayoshi Shiozaki Horst Hartmann Masaki Matsui Chem. Commun. 2000 753
4-(Trifluoromethylsulphonyl)anilineに関する追加情報
Comprehensive Guide to 4-(Trifluoromethylsulphonyl)aniline (CAS No. 473-27-8): Properties, Applications, and Industry Insights
4-(Trifluoromethylsulphonyl)aniline (CAS No. 473-27-8), a specialized aromatic amine derivative, has garnered significant attention in pharmaceutical and agrochemical research due to its unique trifluoromethylsulfonyl functional group. This compound, often referred to as 4-TFMSA in industry shorthand, exemplifies the growing demand for fluorinated building blocks in modern synthetic chemistry. The presence of both electron-withdrawing sulfonyl and trifluoromethyl groups creates distinct reactivity patterns that make it invaluable for designing bioactive molecules with enhanced metabolic stability.
Recent studies highlight how 4-(Trifluoromethylsulphonyl)aniline serves as a critical intermediate in developing crop protection agents, aligning with the global push for sustainable agriculture. Its molecular structure contributes to the creation of compounds with improved pest resistance and environmental persistence profiles. The compound's lipophilicity parameters (LogP ≈ 2.1) and hydrogen bonding capacity make it particularly useful in addressing current challenges in pesticide formulation science, where researchers seek alternatives to older, less selective chemistries.
In pharmaceutical applications, CAS 473-27-8 has emerged as a valuable scaffold for kinase inhibitor development, especially in oncology research. The trifluoromethylsulfonyl moiety enhances binding affinity to ATP pockets while maintaining favorable ADME properties. This aligns with current drug discovery trends focusing on targeted cancer therapies with reduced off-target effects. Computational chemistry studies demonstrate how modifications of the aniline core can fine-tune selectivity profiles against specific protein targets.
The synthesis of 4-(Trifluoromethylsulphonyl)aniline typically involves multi-step organic transformations starting from commercially available aniline derivatives. Modern flow chemistry approaches have improved the safety and scalability of production, addressing industry needs for green chemistry solutions. Analytical characterization by HPLC-MS and NMR spectroscopy confirms the high purity (>98%) required for sensitive applications. Storage recommendations emphasize protection from moisture sensitivity and light degradation, with optimal stability observed under inert atmosphere conditions.
From a regulatory perspective, 4-TFMSA complies with major chemical inventories including TSCA and REACH, facilitating its global trade. The compound's environmental fate has been extensively studied, showing moderate biodegradability (OECD 301B) and low bioaccumulation potential. These characteristics position it favorably compared to persistent organic pollutants, meeting current ESG criteria in chemical manufacturing. Researchers particularly value its balance between structural robustness and metabolic clearance when designing new molecular entities.
Emerging applications explore 4-(Trifluoromethylsulphonyl)aniline in electronic materials, where its electron transport properties contribute to novel organic semiconductors. The compound's ability to modify charge carrier mobility makes it interesting for OLED technologies and photovoltaic materials. Material scientists are investigating its incorporation into conjugated polymers that could enable next-generation flexible electronics. This diversification beyond life sciences applications demonstrates the compound's versatility in addressing multiple technological challenges.
Quality control protocols for CAS 473-27-8 emphasize rigorous testing for isomeric purity and heavy metal content, particularly when used in pharmaceutical contexts. Advanced chiral separation techniques ensure the absence of unwanted stereoisomers that could affect biological activity. The compound's thermal stability (decomposition >200°C) allows for various high-temperature reactions, expanding its utility in process chemistry applications. These characteristics support its growing adoption in contract manufacturing organizations serving the drug development sector.
Market analysts project steady growth for fluorinated aniline derivatives like 4-(Trifluoromethylsulphonyl)aniline, driven by increasing R&D investment in precision medicine and smart agrochemicals. The compound's patent landscape shows active protection in multiple jurisdictions, particularly for specific derivative compounds with demonstrated biological activity. Current pricing trends reflect both the specialty chemical nature of the product and economies of scale achieved by major producers in China and India. Supply chain considerations highlight the importance of dual sourcing strategies to ensure continuity for critical research programs.
Future research directions may explore catalytic asymmetric synthesis methods to access enantiomerically pure forms of 4-TFMSA, potentially unlocking new structure-activity relationships. The compound's role in proteolysis targeting chimera (PROTAC) development represents another promising avenue, leveraging its protein binding characteristics. As analytical techniques advance, particularly in cryo-EM and AI-assisted drug design, researchers anticipate discovering additional applications for this versatile chemical building block across multiple scientific disciplines.
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